molecular formula C10H10BrNO B1286547 5-Bromo-2-propoxybenzonitrile CAS No. 279262-21-4

5-Bromo-2-propoxybenzonitrile

Cat. No.: B1286547
CAS No.: 279262-21-4
M. Wt: 240.1 g/mol
InChI Key: JSDHBNHQZRXINT-UHFFFAOYSA-N
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Description

5-Bromo-2-propoxybenzonitrile: is an organic compound with the molecular formula C10H10BrNO and a molecular weight of 240.10 g/mol . It is a derivative of benzonitrile, where the benzene ring is substituted with a bromine atom at the 5-position and a propoxy group at the 2-position. This compound is primarily used in chemical research and synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-propoxybenzonitrile typically involves the bromination of 2-propoxybenzonitrile. The reaction is carried out using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction conditions usually involve refluxing the mixture in an organic solvent like dichloromethane or chloroform .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-propoxybenzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The propoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The nitrile group can be reduced to form primary amines.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium amide, thiourea, or sodium alkoxide are used under conditions such as refluxing in ethanol or methanol.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Major Products Formed:

    Substitution Reactions: Products include 5-amino-2-propoxybenzonitrile, 5-thio-2-propoxybenzonitrile, and 5-alkoxy-2-propoxybenzonitrile.

    Oxidation Reactions: Products include 5-bromo-2-propoxybenzaldehyde and 5-bromo-2-propoxybenzoic acid.

    Reduction Reactions: The major product is 5-bromo-2-propoxybenzylamine.

Scientific Research Applications

Chemistry: 5-Bromo-2-propoxybenzonitrile is used as an intermediate in the synthesis of various organic compounds. It is used in the preparation of pharmaceuticals, agrochemicals, and dyes.

Biology: In biological research, this compound is used to study the effects of brominated aromatic compounds on biological systems. It is also used in the synthesis of biologically active molecules.

Medicine: While not a drug itself, this compound is used in medicinal chemistry to develop new therapeutic agents. It serves as a building block for the synthesis of potential drug candidates.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new polymers and coatings.

Mechanism of Action

The mechanism of action of 5-Bromo-2-propoxybenzonitrile depends on its application In chemical reactions, it acts as a substrate that undergoes various transformations

Comparison with Similar Compounds

  • 3-Bromo-5-methoxy-4-propoxybenzonitrile
  • 5-Bromo-2-methoxybenzonitrile
  • 3-Bromo-4,5-dimethoxybenzonitrile

Comparison: 5-Bromo-2-propoxybenzonitrile is unique due to the presence of both a bromine atom and a propoxy group on the benzene ring. This combination of substituents imparts specific chemical properties that make it useful in various synthetic applications. Compared to similar compounds, it offers a different reactivity profile and can be used to synthesize a distinct set of derivatives .

Properties

IUPAC Name

5-bromo-2-propoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO/c1-2-5-13-10-4-3-9(11)6-8(10)7-12/h3-4,6H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSDHBNHQZRXINT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60599107
Record name 5-Bromo-2-propoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60599107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

279262-21-4
Record name 5-Bromo-2-propoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60599107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In formic acid (110 ml) was dissolved 5-bromo-2-propoxybenzaldehyde (21.8 g). To the mixture was added hydroxylamine hydrochloride (9.4 g), and the mixture was refluxed for 7 hours and cooled to room temperature. Under reduced pressure, the solvent was evaporated, and the residue was added to 1N potassium hydroxide. The mixture was extracted with ethyl acetate, washed with saturated brine and dried with magnesium sulfate. Under reduced pressure, the solvent was evaporated, and the residue was purified with silica gel column chromatography (hexane/ethyl acetate=8/1) to give 5-bromo-2-propoxybenzonitrile (15.8 g).
Quantity
9.4 g
Type
reactant
Reaction Step One
Quantity
21.8 g
Type
reactant
Reaction Step Two
Quantity
110 mL
Type
solvent
Reaction Step Two

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